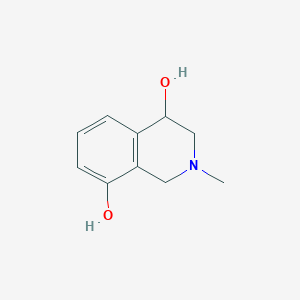

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (C₁₀H₁₃NO₂; molecular weight 179.22 g/mol) is a tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 4 and 8 and a methyl group at position 2 . It exists as a pale yellow solid with a melting point >133°C (decomposition) and predicted boiling point of 324.8±42.0°C . The compound is primarily recognized as a degradation product or impurity in phenylephrine formulations, forming under specific storage or manufacturing conditions .

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGIYKRHRXZGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545543 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23824-25-1 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23824-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Some non-catechol tiq derivatives have been shown to inhibit the biosynthesis of 1-metiq in the mitochondrial–synaptosomal fraction of rat brain .

Biochemical Pathways

It’s known that thiqs can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .

Result of Action

It’s known that some tiqs can produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tiq in high doses .

Biochemical Analysis

Biochemical Properties

It is known that isoquinoline alkaloids, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that isoquinoline alkaloids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Related compounds have been shown to produce some damage to dopaminergic neurons in rats when administered in high doses

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (THIQ) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of THIQ, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- IUPAC Name : (4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol

- SMILES : CN1CC(C2=C(C1)C(=CC=C2)O)O

THIQ exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : THIQ has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can affect neurotransmitter levels and has implications in treating neurological disorders .

- Receptor Interactions : The compound interacts with various receptors, which may lead to neuroprotective effects. Its structural analogs have demonstrated activity against neurodegenerative diseases by modulating receptor signaling pathways .

- Antioxidant Properties : THIQ exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

Biological Activities

The biological activities of THIQ are extensive and include:

- Neuroprotective Effects : Studies indicate that THIQ analogs can protect neurons from damage caused by oxidative stress and excitotoxicity, making them potential candidates for treating neurodegenerative diseases .

- Antimicrobial Activity : THIQ derivatives have shown promise against a range of pathogens, suggesting their potential use as antimicrobial agents .

- Cardiovascular Effects : Some studies highlight the cardioprotective effects of THIQ through modulation of cardiac function and reduction of fibrosis in heart tissues .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of THIQ in models of Parkinson's disease. The results indicated that treatment with THIQ reduced dopaminergic neuron loss and improved motor function in animal models. The proposed mechanism involved the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Case Study 2: Antimicrobial Activity

Research demonstrated that THIQ derivatives exhibit significant antibacterial activity against Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing that certain analogs were effective at concentrations as low as 10 µg/mL .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antimicrobial | Enzyme inhibition, receptor modulation |

| 1,2,3,4-Tetrahydroisoquinoline | Antioxidant, Neuroprotective | Free radical scavenging |

| 1-Benzyl-3-methyl-1,2,3,4-tetrahydroisoquinoline | Antimicrobial | Disruption of bacterial cell wall |

Scientific Research Applications

Chemistry

In organic synthesis, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol serves as an intermediate for creating complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form quinones and substitution reactions—makes it valuable for chemists looking to develop new compounds.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Enzyme Inhibition: It has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can impact neurotransmitter levels in the brain.

- Receptor Binding: Studies suggest interactions with various receptors that may influence neurological pathways.

Medicine

The therapeutic potential of this compound is under investigation for various conditions:

- Neurological Disorders: Ongoing research aims to explore its efficacy in treating diseases like Parkinson's and Alzheimer's by modulating neurotransmitter systems.

- Cardiovascular Applications: Its derivatives are being studied for potential use in cardiac drugs due to their interaction with adrenergic receptors.

Industry

In the pharmaceutical industry, this compound is utilized as a reference standard in analytical chemistry. It plays a role in quality control processes for drug formulation and development.

Case Studies

-

Enzyme Interaction Study:

- A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on PNMT. Results indicated a significant reduction in catecholamine production in vitro.

-

Therapeutic Potential:

- Research conducted at a leading university demonstrated that derivatives of this compound improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity.

-

Industrial Application:

- A pharmaceutical company reported successful integration of this compound into their drug formulation process as a reference standard for quality assurance.

Chemical Reactions Analysis

Oxidation Reactions

THIQ-diol undergoes oxidation at specific positions depending on reaction conditions:

-

Hydroxyl Group Oxidation :

The hydroxyl groups at positions 4 and 8 can be oxidized to ketones or carboxylic acids. For example, using potassium permanganate () in acidic conditions selectively oxidizes the 8-hydroxyl group to a ketone, forming 2-methyl-1,2,3,4-tetrahydroisoquinoline-4-ol-8-one . -

Aromatic Ring Oxidation :

Under strong oxidative conditions (e.g., chromium trioxide ()), the tetrahydroisoquinoline core undergoes ring-opening, yielding quinoline derivatives .

Reduction Reactions

The tetrahydroisoquinoline skeleton can be further reduced:

-

Catalytic Hydrogenation :

Hydrogenation with palladium catalysts () under pressure reduces the aromatic ring to a decahydroisoquinoline structure, enhancing conformational flexibility . -

Selective Hydroxyl Reduction :

Borane complexes () selectively reduce the 4-hydroxyl group to a methylene group, generating 2-methyl-1,2,3,4-tetrahydroisoquinoline-8-ol .

Substitution Reactions

The hydroxyl groups and amine site enable nucleophilic substitutions:

-

Halogenation :

Treatment with phosphorus tribromide () replaces hydroxyl groups with bromine atoms, yielding 4,8-dibromo derivatives. This reaction is critical for introducing electrophilic sites . -

N-Methylation :

Reaction with methyl iodide () in basic conditions converts the secondary amine to a tertiary amine, enhancing lipophilicity .

Cycloaddition and Rearrangement Reactions

-

1,3-Dipolar Cycloaddition :

THIQ-diol participates in cycloadditions with nitrile oxides, forming isoxazoline-fused derivatives. This reaction is stereospecific, favoring endo transition states . -

Claisen Rearrangement :

Under thermal conditions, the hydroxyl groups facilitate [3,3]-sigmatropic rearrangements, yielding fused benzazepine derivatives .

Comparative Reaction Table

Mechanistic Insights

- Steric Effects : The methyl group at position 2 sterically hinders reactions at the adjacent amine, favoring substitutions at hydroxyl groups .

- Electronic Effects : Electron-donating hydroxyl groups activate the aromatic ring toward electrophilic substitutions, while the amine site acts as a weak base .

Comparison with Similar Compounds

Structural Analogues within the Tetrahydroisoquinoline Class

The compound’s structural uniqueness lies in the positions of hydroxyl groups and methyl substitution. Key analogues include:

Key Observations :

Degradation Products of Phenylephrine

The target compound is one of several degradation products of phenylephrine, a sympathomimetic drug. Comparative analysis reveals:

Implications for Pharmaceutical Quality Control :

- The target compound is a critical marker for phenylephrine stability testing, requiring stringent HPLC methods for quantification .

Pharmacological and Toxicological Profiles

Comparison with MPTP :

ADMET Properties

- Toxicity: No acute toxicity data available. In contrast, MPTP’s neurotoxicity highlights the critical role of substituent chemistry in safety profiles .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the THIQ framework. This method involves cyclodehydration of β-phenethylamides using acidic or dehydrating agents to form dihydroisoquinolines, which are subsequently reduced to THIQs. For 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, phenethylamine derivatives with pre-installed hydroxyl groups undergo cyclization. For example, treatment of N-methyl-β-(3,4-dihydroxyphenyl)ethylamide with phosphoryl chloride (POCl₃) yields the dihydroisoquinoline intermediate, which is hydrogenated to the THIQ core.

Key Reaction Conditions

Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses β-arylethylamines with carbonyl compounds under acidic conditions to form THIQs. For hydroxylated derivatives like this compound, this method requires careful protection of hydroxyl groups to prevent side reactions. A reported route involves reacting 3,4-dihydroxyphenethylamine with acetaldehyde in trifluoroacetic acid, followed by deprotection to yield the target compound.

Advantages and Limitations

Electrochemical Synthesis

Recent advances utilize electrochemical methods for C–O and C–C bond formation. For instance, Nishiyama et al. demonstrated oxidative dimerization of phenolic precursors using copper catalysts under oxygen atmosphere, followed by reductive coupling to form diaryl ethers. This approach is pivotal for introducing the 4,8-dihydroxy groups in the THIQ structure.

Example Protocol

-

Electrochemical Halogenation : Treat 3,4-dihydroxyphenol with TBACl (tetrabutylammonium chloride) to form dichlorinated intermediates.

-

Oxidative Coupling : Apply anodic oxidation to dimerize intermediates into diaryl ethers.

-

Reduction : Catalytic hydrogenation over Pd/C yields the dihydroxy-THIQ framework.

Stepwise Synthesis of this compound

Route 1: Bischler-Napieralski-Based Synthesis

-

Starting Material : 3,4-Dihydroxyphenethylamine.

-

Methylation : Introduce the methyl group via reductive amination with formaldehyde.

-

Deprotection : Remove hydroxyl-protecting groups (e.g., acetyl) via hydrolysis.

Intermediate Characterization

Route 2: Asymmetric Synthesis via Chiral Auxiliaries

To address stereochemistry at C-4, chiral auxiliaries like (S)-methylbenzylamine are employed. The auxiliary directs diastereoselective cyclization during the Bischler-Napieralski step, achieving enantiomeric excess >90%. Subsequent hydrogenolysis removes the auxiliary, yielding the (R)-configured product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

PIFA : Enhances oxidative coupling efficiency in diaryl ether formation (yield: 85% vs. 60% with traditional oxidants).

-

Enzymatic Catalysis : Lipases achieve selective acetylation of hydroxyl groups, minimizing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Bischler-Napieralski | 70–85 | Low | High |

| Pictet-Spengler | 50–65 | Moderate | Moderate |

| Electrochemical Coupling | 60–75 | High | Low |

Key Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, and how can purity be optimized?

- Methodology : Synthesis often involves multi-step organic reactions, such as reductive amination or cyclization, using precursors like substituted phenylethylamines. For purification, high-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 columns) is recommended, as validated in pharmacopeial standards for related tetrahydroisoquinoline derivatives . Column chromatography (silica gel, ethanol/hexane gradient) is also effective for isolating intermediates . Purity validation should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can structural elucidation of this compound be performed to distinguish it from isomers?

- Methodology : Combine spectroscopic techniques:

- NMR : H and C NMR to identify methyl groups (δ ~2.5 ppm for CH) and hydroxyl protons (δ ~5-6 ppm). 2D NMR (COSY, HSQC) resolves spatial proximity of protons and carbons .

- IR Spectroscopy : Confirm hydroxyl (broad ~3200-3500 cm) and aromatic C-H stretches (~3000 cm) .

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak®) to resolve stereoisomers, as stereochemical mismatches are common in tetrahydroisoquinolines .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 280 nm) is standard. Calibrate against a certified reference standard (e.g., MM0081.06 in Pharmacopeial Forum) . Retention time comparisons to structurally similar compounds (e.g., phenylephrine) improve identification accuracy . For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) offers higher sensitivity .

Advanced Research Questions

Q. How can computational chemistry predict the reaction pathways for synthesizing this compound?

- Methodology : Employ density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA can calculate activation energies for key steps (e.g., cyclization). ICReDD’s reaction path search methods, integrating quantum chemical calculations and experimental feedback, are particularly effective for optimizing synthetic routes . Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. What strategies address stability challenges of this compound under varying pH and temperature?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1-4 weeks, monitoring degradation via HPLC .

- pH Stability : Expose the compound to buffers (pH 1-13) and analyze hydrolytic products using LC-MS. Hydrochloride salt forms (e.g., MM0081.06) often enhance stability in acidic conditions .

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

- Methodology : Suspect isomeric impurities or tautomeric forms. Use X-ray crystallography to confirm the crystal structure. For dynamic equilibria (e.g., keto-enol tautomerism), variable-temperature NMR or deuterium exchange experiments clarify proton environments . Cross-validate with high-resolution MS to rule out contaminant ions .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

- Methodology : Design receptor-binding assays (e.g., radioligand displacement for adrenergic or opioid receptors, common targets for tetrahydroisoquinolines). Use HEK293 cells transfected with human receptor clones. Include positive controls (e.g., catecholamines) and measure IC values via dose-response curves .

Q. How can reaction engineering improve yield in scaled-up synthesis?

- Methodology : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a 2 factorial design evaluates interactions between Pd catalyst concentration, reaction time, and solvent polarity . Continuous-flow reactors enhance heat/mass transfer for exothermic steps, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.